molecular formula C9H15NO3 B3123141 1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 30482-24-7

1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No.: B3123141
CAS No.: 30482-24-7
M. Wt: 185.22 g/mol
InChI Key: XAUSCVBYCQIOBZ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carboxamide (CAS No. 30482-24-7) is a bicyclic compound featuring a spirocyclic dioxolane ring fused to a cyclohexane moiety, with a carboxamide functional group at the 8-position. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.225 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The spirocyclic structure confers rigidity, which can enhance binding specificity in bioactive molecules.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSCVBYCQIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity . Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,4-Dioxaspiro[4.5]decane-8-carboxamide, highlighting variations in substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Notes
This compound Carboxamide (-CONH₂) C₉H₁₅NO₃ 185.225 30482-24-7 Pharmaceutical intermediate; enhances rigidity in bioactive molecules .
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 4-Chlorophenyl, carboxylic acid C₁₇H₁₉ClO₄ 322.79 56327-02-7 Building block for agrochemicals; halogen substitution improves lipophilicity .
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 3,4-Dimethoxyphenyl, carboxylic acid C₁₇H₂₂O₆ 322.35 61749-07-3 Potential use in drug discovery; methoxy groups enhance solubility .
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Methyl ester (-COOCH₃) C₁₀H₁₆O₄ 200.234 26845-47-6 Precursor for ester hydrolysis to carboxylic acids; used in polymer chemistry .
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Methyl, ethyl ester C₁₂H₂₀O₄ 228.28 24730-88-9 High purity (98%); alkyl chains improve thermal stability in lubricants .
1,4-Dioxaspiro[4.5]decan-8-one Ketone (-C=O) C₈H₁₂O₃ 156.18 N/A Key intermediate for spirocyclic derivatives; synthesized via acid-catalyzed deketalization .

Research Findings and Functional Group Impact

Substituent Effects on Physicochemical Properties

  • Carboxamide vs.
  • Halogenated Derivatives : The 4-chlorophenyl substituent in 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid increases lipophilicity, favoring membrane permeability in agrochemicals .
  • Methoxy Groups : The 3,4-dimethoxyphenyl analog exhibits improved aqueous solubility due to the electron-donating methoxy groups, making it suitable for aqueous-phase reactions .

Biological Activity

1,4-Dioxaspiro[4.5]decane-8-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H15NO3C_9H_{15}NO_3, with a molecular weight of approximately 185.23 g/mol. The compound features a dioxaspiro framework which is significant in medicinal chemistry for enhancing solubility and reactivity.

PropertyValue
Molecular FormulaC9H15NO3
Molecular Weight185.23 g/mol
Functional GroupsCarboxamide

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity:
In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to altered activity and subsequent biological effects. Current research is focused on identifying the exact pathways and targets involved in its action .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against common pathogens using disk diffusion methods. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In another study, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results showed a dose-dependent increase in apoptosis markers, indicating potential for cancer treatment .
  • Pharmacokinetics Assessment : Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although further studies are needed to fully understand its bioavailability and metabolism .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamideSimilar spirocyclic structureExhibits enhanced solubility due to methoxy group
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylateEster instead of amideMay show different solubility properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
1,4-Dioxaspiro[4.5]decane-8-carboxamide

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